molecular formula C21H16ClNO5 B7463927 (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B7463927
M. Wt: 397.8 g/mol
InChI Key: DZTKFYBDSYSGKU-CSKARUKUSA-N
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Description

(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structural features. This compound contains a naphthalene ring substituted with a chlorine atom and two oxygen atoms, as well as a dimethoxyphenyl group attached to a propenamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, 3-chloro-1,4-dioxonaphthalene, is prepared through chlorination and oxidation reactions.

    Coupling Reaction: The naphthalene derivative is then coupled with 3,4-dimethoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The resulting intermediate undergoes amidation with propenamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide: Unique due to its specific substitution pattern and functional groups.

    (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a single methoxy group.

    (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dihydroxyphenyl)prop-2-enamide: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO5/c1-27-15-9-7-12(11-16(15)28-2)8-10-17(24)23-19-18(22)20(25)13-5-3-4-6-14(13)21(19)26/h3-11H,1-2H3,(H,23,24)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTKFYBDSYSGKU-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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